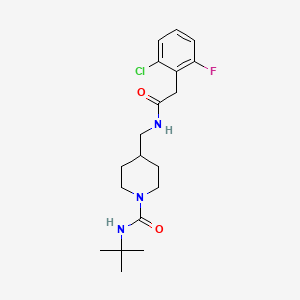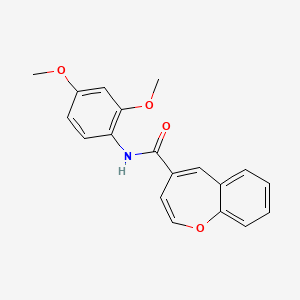![molecular formula C8H14O B3004496 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol CAS No. 306934-53-2](/img/structure/B3004496.png)
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Process Development
A vital chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes, is derived from a similar compound, as demonstrated by Guo et al. (2017). They developed an enzymatic process using a ketoreductase (KRED) KR-01, achieving high conversion rates and product purity. This process exemplifies green and environmentally sound biocatalysis, with potential for industrial applications (Guo et al., 2017).
Controlled Release of Bioactives
Incorporating a compound similar to 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol into chitosan films with β-cyclodextrin, Zarandona et al. (2020) developed a system for controlled release of bioactives. This approach addressed issues like volatility and stability, which are relevant for compounds with similar structures (Zarandona et al., 2020).
Intramolecular Interaction Studies
Ōki et al. (1969) studied intramolecular interactions in compounds like this compound. Their research on cyclopropylcarbinol and related compounds provides insights into the interactions between hydroxyl groups and cyclopropane rings, relevant for understanding the chemical behavior of this compound (Ōki et al., 1969).
Ring Opening Studies under Phase-transfer Conditions
Sydnes et al. (2005) explored the ring opening of similar 2-alkyl-1,1,2-tribromocyclopropanes under phase-transfer conditions. This research, focusing on reaction pathways and product mixtures, sheds light on the chemical transformations of cyclopropyl-containing compounds (Sydnes et al., 2005).
Lipase Catalyzed Kinetic Resolution
Jacobsen et al. (2013) conducted a study on halogenated cyclopropane derivatives, which involved lipase-catalyzed kinetic resolution. Their work on enantiopure alcohols and esters has implications for the synthesis and separation of similar cyclopropyl-containing compounds (Jacobsen et al., 2013).
Ethanol's Influence on Plant Physiology
Research by Heins and Blakely (1980) demonstrated how ethanol affects ethylene biosynthesis and flower senescence in plants like carnations. This study is relevant for understanding how ethanol, a component of the compound , interacts with plant physiological processes (Heins & Blakely, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol involves the reduction of a ketone intermediate using a chiral catalyst.", "Starting Materials": [ "Cyclopropane", "Ethylene oxide", "Sodium hydride", "2-butanone", "Chiral catalyst" ], "Reaction": [ "Cyclopropane is reacted with ethylene oxide in the presence of sodium hydride to form 2-cyclopropylethanol.", "2-cyclopropylethanol is then reacted with 2-butanone to form the ketone intermediate.", "The ketone intermediate is then reduced using a chiral catalyst to form 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol." ] } | |
CAS No. |
306934-53-2 |
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-[(1R,2R)-2-cyclopropylcyclopropyl]ethanol |
InChI |
InChI=1S/C8H14O/c9-4-3-7-5-8(7)6-1-2-6/h6-9H,1-5H2/t7-,8+/m0/s1 |
InChI Key |
AEHUKHLOHKICDC-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC1[C@H]2C[C@@H]2CCO |
SMILES |
C1CC1C2CC2CCO |
Canonical SMILES |
C1CC1C2CC2CCO |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)

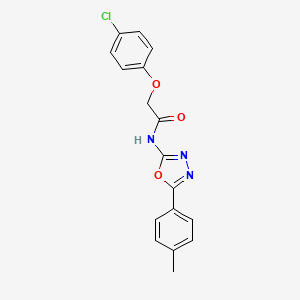
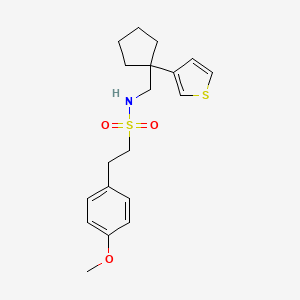
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)

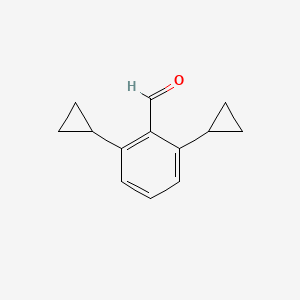
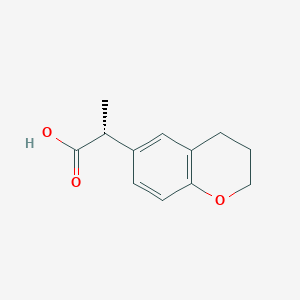
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
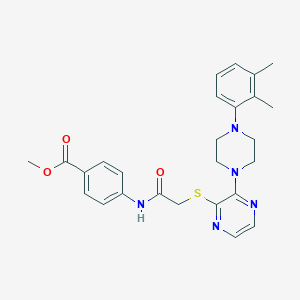
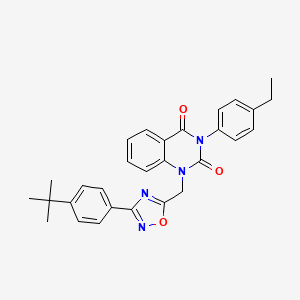
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
